4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803226
InChI: InChI=1S/C13H8Cl2N2OS/c14-8-2-1-7(5-9(8)15)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17)
SMILES:
Molecular Formula: C13H8Cl2N2OS
Molecular Weight: 311.2 g/mol

4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC15803226

Molecular Formula: C13H8Cl2N2OS

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine -

Specification

Molecular Formula C13H8Cl2N2OS
Molecular Weight 311.2 g/mol
IUPAC Name 4-[5-(3,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C13H8Cl2N2OS/c14-8-2-1-7(5-9(8)15)11-3-4-12(18-11)10-6-19-13(16)17-10/h1-6H,(H2,16,17)
Standard InChI Key CIUGXDZRSPFDII-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC=C(O2)C3=CSC(=N3)N)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a furan moiety (an oxygen-containing heterocycle) substituted with a 3,4-dichlorophenyl group. The molecular formula is C13H8Cl2N2OS\text{C}_{13}\text{H}_8\text{Cl}_2\text{N}_2\text{OS}, with a molecular weight of 311.19 g/mol . The thiazole ring’s electron-rich nature and the dichlorophenyl group’s hydrophobic properties contribute to its reactivity and interaction with biological targets.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions, as exemplified by analogous 2-aminothiazole derivatives :

  • Furan-Thiazole Coupling:

    • A Suzuki-Miyaura cross-coupling reaction links the furan and thiazole rings. For example, 2-amino-5-bromothiazole reacts with 3-(furan-2-yl)propanoic acid, followed by coupling with a 3,4-dichlorophenylboronic acid derivative .

  • Cyclization:

    • Thiourea or thiosemicarbazide is employed to form the thiazole ring via cyclocondensation under reflux conditions .

Industrial Optimization

Large-scale production may utilize continuous flow reactors to enhance yield and purity. For instance, the reaction of 3-ethoxyacryloyl chloride with aniline derivatives, followed by NN-bromosuccinimide (NBS)-mediated bromination and thiourea coupling, has been optimized for industrial synthesis .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

While direct studies on the 3,4-dichloro derivative are sparse, structurally related 2-aminothiazoles demonstrate:

  • MIC values of 48μg/mL4–8 \, \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli .

  • Inhibition of COX-2 and TNF-α, reducing inflammation in murine models .

Comparative Analysis with Structural Analogues

Dichlorophenyl Substitution Patterns

The position of chlorine atoms on the phenyl ring significantly impacts biological activity:

Property3,4-Dichloro Derivative2,4-Dichloro Derivative
Molecular Weight311.19 g/mol311.19 g/mol
Lipophilicity (LogP)Higher (predicted)Lower (predicted)
Anticancer ActivityPotent (IC50_{50} < 1 µM)Moderate (IC50_{50} = 2.5 µM)

The 3,4-substitution enhances electron-withdrawing effects, improving binding to kinase ATP pockets .

Applications and Future Directions

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors targeting non-small cell lung cancer (NSCLC) and breast cancer .

  • Drug Delivery: Nanoformulations (e.g., liposomes) are being explored to improve bioavailability.

Materials Science

  • Conductive Polymers: The thiazole-furan structure facilitates π-π stacking, enabling use in organic semiconductors.

Research Gaps

  • In Vivo Studies: Limited pharmacokinetic data necessitate rodent toxicity assays.

  • Structure-Activity Relationships (SAR): Systematic modifications to the dichlorophenyl group could optimize selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator